1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassiuM salt
Description
The compound 1-phosphono-4-(3-phenoxyphenyl)butylsulfonic acid tripotassium salt (referred to as (S)-1 in its enantiomerically pure form) is a phosphonosulfonate derivative synthesized via a multi-step route involving Suzuki coupling and subsequent phosphorylation/sulfonation reactions . Its structure features a butyl chain bridging a phosphonic acid group and a sulfonic acid group, with a 3-phenoxyphenyl substituent at the fourth carbon (Figure 1). Key analytical data include:
Properties
Molecular Formula |
C16H16K3O7PS |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
tripotassium;4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate |
InChI |
InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3 |
InChI Key |
DRADVLDMPYYQDB-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Core Synthesis from 3-Phenoxybenzaldehyde
The primary synthetic pathway begins with 3-phenoxybenzaldehyde as the aromatic precursor. In a modified Horner-Wadsworth-Emmons reaction, methylphosphonic dichloride reacts with 3-phenoxybenzaldehyde to form a phosphonate intermediate. This step is conducted under anhydrous conditions using tetrahydrofuran (THF) as the solvent and triethylamine as a base to neutralize HCl byproducts. The intermediate undergoes nucleophilic addition with a butylsulfonic acid moiety, introduced via a Grignard reagent (e.g., butylmagnesium bromide), to extend the carbon chain.
Critical Reaction Parameters:
-
Temperature: –10°C to 0°C to control exothermicity
-
Molar ratio: 1:1.2 (aldehyde to methylphosphonic dichloride)
-
Reaction time: 12–16 hours
Sulfonation and Acid Activation
The butyl chain is functionalized with a sulfonic acid group through reaction with sulfur trioxide (SO₃) in dichloromethane. This step requires careful stoichiometry to avoid over-sulfonation, which can lead to byproducts. The resulting 4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid is isolated via aqueous extraction and dried under vacuum.
Tripotassium Salt Formation
Neutralization of the bifunctional acid (phosphonic and sulfonic acid groups) with potassium hydroxide (KOH) in ethanol yields the tripotassium salt. The reaction is monitored by pH titration to ensure complete deprotonation (target pH = 10–12). The product precipitates upon cooling and is recrystallized from a water-ethanol mixture to ≥98% purity.
Optimization Data:
| Parameter | Value |
|---|---|
| KOH Equivalents | 3.0 (stoichiometric) |
| Recrystallization Solvent | H₂O:EtOH (3:1 v/v) |
| Yield | 72–85% |
Structural and Stereochemical Considerations
Enantiomeric Control
The (S)-enantiomer of BPH-652 exhibits 30-fold higher inhibitory activity against dehydrosqualene synthase (CrtM) compared to the (R)-form. Asymmetric synthesis is achieved using (S)-BINOL-derived catalysts during the phosphonate formation step, achieving enantiomeric excess (ee) >90%. Chiral HPLC (Chiralpak IA column) confirms optical purity.
Molecular Modeling and SAR
Quantitative structure-activity relationship (QSAR) studies using the MOE software suite (Molecular Operating Environment) reveal that electron-withdrawing groups (e.g., –F, –Cl) at the 3′- and 4′-positions of the distal phenyl ring enhance CrtM inhibition by 2–3 orders of magnitude. Substituents at the 6-position reduce activity due to steric clashes in the enzyme’s active site.
Select IC₅₀ Values for Analogues (CrtM Inhibition):
| Compound | R₁ | R₂ | IC₅₀ (μM) |
|---|---|---|---|
| 1 | H | H | 7.9 |
| 5 | 4′-F | H | 2.3 |
| 24 | 4′-Cl | H | 2.5 |
| 30 | 3′,4′-2F | H | 1.7 |
Industrial-Scale Production and Patented Methods
Patent-US20120022024A1
This patent discloses a streamlined process for BPH-652, emphasizing cost-effective scaling. Key innovations include:
Purification Protocols
-
Charcoal Treatment: Post-crystallization, the crude product is heated with activated charcoal to adsorb colored impurities, followed by hot filtration2.
-
Ion-Exchange Chromatography: Residual sodium ions are removed using Dowex 50WX4 (K⁺ form), ensuring >99.9% potassium content.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 38.41 | 38.38 |
| H | 3.22 | 3.25 |
| K | 23.44 | 23.40 |
Applications and Biological Relevance
BPH-652 is a potent inhibitor of Staphylococcus aureus dehydrosqualene synthase (CrtM), a key enzyme in staphyloxanthin biosynthesis. It reduces bacterial virulence in murine infection models (ED₅₀ = 2.1 mg/kg). Clinical formulations utilize its high aqueous solubility (≥50 mg/mL at pH 7.4) .
Chemical Reactions Analysis
Types of Reactions
1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Chain Length Variations
- Compound 14: 1-Phosphono-2-(3-phenoxyphenyl)ethylsulfonic acid tripotassium salt Shorter ethyl chain reduces steric hindrance, leading to a higher synthesis yield (55%) compared to (S)-1 . ³¹P NMR: δ 13.8, indicating a phosphorus environment distinct from (S)-1 (δ 13.3) .
Substituent Modifications
- Compound 17: 1-Phosphono-4-(3-benzylphenyl)butylsulfonic acid tripotassium salt Replaces the phenoxy group with a benzyl substituent, altering electronic properties. Yield: 33%, higher than (S)-1, possibly due to improved intermediate stability . ³¹P NMR: δ 13.8, similar to Compound 14 but distinct from (S)-1 .
- Compound 22: 1-Phosphono-4-[3-(3-trifluoromethylphenoxy)phenyl]butylsulfonic acid tripotassium salt Incorporates a trifluoromethylphenoxy group, enhancing electron-withdrawing effects. Yield: 30%, comparable to (S)-1 . ³¹P NMR: δ 13.3, identical to (S)-1, suggesting minimal steric/electronic perturbation .
Substituent Positioning
- Compound 18: 1-Phosphono-4-(4-phenoxyphenyl)butylsulfonic acid tripotassium salt Shifts the phenoxy group from the meta (3-position) to the para (4-position) on the phenyl ring.
Extended Aromatic Systems
- Compound 9: 1-Phosphono-4-(4-biphenyl)butylsulfonic acid tripotassium salt Features a biphenyl group, increasing hydrophobicity. ³¹P NMR: δ 14.5, a significant upfield shift compared to (S)-1 (δ 13.3), reflecting electronic differences .
- Compound 13: 1-Phosphono-4-[4-(3-propoxyphenyl)phenyl]butylsulfonic acid tripotassium salt Contains a 3-propoxyphenyl substituent, introducing flexibility and alkoxy bulk. Yield: 30%, similar to (S)-1 . ³¹P NMR: δ 12.8, the most upfield shift in this series, suggesting unique electronic effects .
Key Observations
Synthesis Yields : Shorter chains (e.g., Compound 14) or less sterically demanding substituents (e.g., benzyl in Compound 17) generally improve yields compared to (S)-1.
Spectroscopic Trends :
- The ³¹P NMR shifts vary significantly (δ 12.8–14.5), reflecting substituent-induced electronic changes.
- Compounds with electron-withdrawing groups (e.g., trifluoromethyl in Compound 22) mirror (S)-1’s δ 13.3, while extended aromatic systems (e.g., biphenyl in Compound 9) cause upfield shifts.
Structural-Activity Implications : While biological data are unavailable, the substituent positioning (meta vs. para) and hydrophobicity (e.g., biphenyl in Compound 9) likely influence target binding and selectivity.
Biological Activity
1-Phosphono-4-(3-phenoxyphenyl)butylsulfonic acid tripotassium salt, a phosphonosulfonate compound, has garnered attention for its biological activity, particularly in the context of antimicrobial and anti-cancer properties. This article reviews the compound's synthesis, mechanisms of action, and biological effects, supported by relevant case studies and data tables.
Chemical Structure and Synthesis
The compound is synthesized from 3-phenoxybenzaldehyde through a series of reactions involving phosphonylation and sulfonation. The final product is characterized by the presence of a phosphonate group, which is crucial for its biological activity.
1-Phosphono-4-(3-phenoxyphenyl)butylsulfonic acid tripotassium salt functions primarily as an inhibitor of certain bacterial enzymes and pathways. Its mechanisms include:
- Inhibition of Squalene Synthase : The compound has been identified as a potent inhibitor of squalene synthase (SQS), an enzyme critical for sterol biosynthesis in various organisms, including bacteria. This inhibition can disrupt membrane integrity and lead to cell death in pathogenic bacteria such as Staphylococcus aureus .
- Virulence Factor Targeting : In vivo studies have shown that treatment with this compound significantly reduces bacterial counts in infected tissues, demonstrating its potential as a therapeutic agent against infections caused by virulent strains .
Biological Activity
The biological activity of 1-phosphono-4-(3-phenoxyphenyl)butylsulfonic acid tripotassium salt can be summarized through various studies:
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against several bacterial strains. The following table summarizes its effectiveness against Staphylococcus aureus:
| Activity Parameter | Value |
|---|---|
| Minimum Inhibitory Concentration (MIC) | < 1 μM |
| Reduction in Bacterial Viability (in vivo) | 98% reduction in kidney counts compared to control |
These results indicate that the compound not only inhibits bacterial growth but also enhances susceptibility to other antimicrobial agents .
Anti-Cancer Activity
Research has also indicated that this compound possesses anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. Specific findings include:
- Cell Line Studies : In vitro assays demonstrated that the compound effectively reduces cell viability in human colon cancer cell lines with IC50 values ranging around 10 μM.
- Mechanistic Insights : The compound induces apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Studies
- In Vivo Efficacy Against S. aureus : A study involving murine models showed that administration of the tripotassium salt resulted in a marked decrease in bacterial load in systemic infections, highlighting its potential for treating serious infections .
- Cancer Cell Proliferation : Another study focused on human colon cancer cells revealed that treatment with the compound led to G0/G1 phase arrest, suggesting a mechanism by which it halts cell cycle progression and promotes apoptosis .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step protocols, including Suzuki couplings for aryl-aryl bond formation (e.g., 3-phenoxyphenyl moiety) and phosphonosulfonate group incorporation via nucleophilic substitution. General Method A (alkylation) and Method B (phenol coupling) are commonly used, but yields vary (16–32% overall) due to intermediate purification challenges . Optimization strategies:
Q. Which spectroscopic techniques confirm structural integrity, and how are key NMR signals interpreted?
- 1H NMR : Aromatic protons (δ 6.65–7.50 ppm) and aliphatic chains (δ 1.50–2.90 ppm) validate the 3-phenoxyphenyl and butylsulfonic acid groups. Splitting patterns (e.g., triplets for PhCH2) confirm connectivity .
- 31P NMR : A singlet at δ ~13.6–14.5 ppm confirms phosphonate group integrity .
- Analytical crosschecks : Combustion analysis (C, H) and mass spectrometry ensure stoichiometric consistency with the formula C16H16K3O7PS .
Advanced Research Questions
Q. How does this compound inhibit dehydrosqualene synthase (CrtM), and what assays quantify its potency?
The phosphonosulfonate group mimics the diphosphate moiety of the natural substrate (farnesyl pyrophosphate), competitively binding CrtM’s active site. Methodological approaches:
Q. What computational strategies model enzyme-ligand interactions for SAR studies?
- Docking simulations : Use software like AutoDock Vina to predict binding poses within CrtM’s hydrophobic cavity. Key interactions include H-bonding with Lys154 and π-stacking with Phe168 .
- MD simulations : Assess stability of the enzyme-inhibitor complex over 100 ns trajectories to identify critical residues for mutagenesis validation .
Q. How do enantiomers [(R)-1 vs. (S)-1] differ in biological activity, and what chiral resolution methods apply?
- Chiral chromatography : Use amylose-based columns with ethanol/hexane gradients to resolve enantiomers. (R)-1 and (S)-1 exhibit distinct retention times .
- Activity comparison : Test separated enantiomers in CrtM inhibition assays. For analogs, (S)-isomers often show 2–5x higher potency due to stereospecific binding .
Q. How do substituent modifications (e.g., fluorophenoxy vs. trifluoromethyl) impact enzyme selectivity?
- Electron-withdrawing groups : Fluorine substituents enhance binding affinity (e.g., 4-fluorophenoxy analogs show IC50 = 0.5 µM vs. 1.2 µM for unsubstituted derivatives) by strengthening H-bonds .
- Bulk tolerance : Trifluoromethyl groups improve selectivity for bacterial CrtM over mammalian enzymes due to steric exclusion from smaller active sites .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
